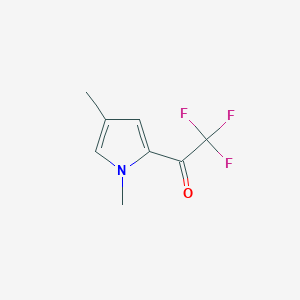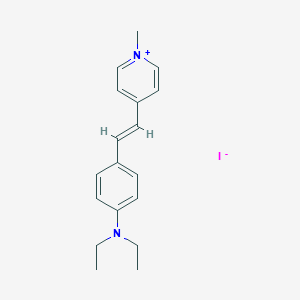
2-Octyn-1-ol
Descripción general
Descripción
2-Octyn-1-ol: is an organic compound with the molecular formula C8H14O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. . It is a clear, colorless to slightly yellow liquid with a faint odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octyn-1-ol can be synthesized through various methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine . The reaction is carried out in dioxane as the solvent under reflux conditions . The mixture is then cooled, filtered, and the product is extracted using ether.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Octyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as or .
Reduction: The compound can be reduced to using hydrogenation catalysts like .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-Octyn-1-one
Reduction: 2-Octen-1-ol
Substitution: Depending on the nucleophile, products can include halides, amines, or ethers.
Aplicaciones Científicas De Investigación
2-Octyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of electrophilic stress is beneficial.
Mecanismo De Acción
The mechanism of action of 2-Octyn-1-ol involves its interaction with biological molecules through its electrophilic properties. The triple bond in the molecule makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in its use as a descriptor for toxicity prediction, where it can interact with cellular components and induce stress responses .
Comparación Con Compuestos Similares
- 1-Octyn-3-ol
- 2-Hexyn-1-ol
- 2-Heptyn-1-ol
- 3-Octyn-1-ol
- 2-Pentyn-1-ol
Comparison: 2-Octyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical and physical properties. Compared to 1-Octyn-3-ol, it has a different reactivity pattern due to the position of the functional groups. Similarly, 2-Hexyn-1-ol and 2-Heptyn-1-ol have shorter carbon chains, affecting their boiling points and solubility .
Propiedades
IUPAC Name |
oct-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYFVOMGMBZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174814 | |
| Record name | 2-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20739-58-6 | |
| Record name | 2-Octyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octyn-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Octyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Octynol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJB33AE5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Octyn-1-ol in the synthesis of linoleic acid isomers?
A1: this compound serves as a crucial starting material in the synthesis of chirally labelled linoleic acid isomers. Specifically, [1-2H]oct-2-ynal, a derivative of this compound, is converted into (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then acts as a building block for the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation. []
Q2: How does sulfur fumigation, a common processing method for certain herbs, impact the levels of this compound?
A2: Research indicates that sulfur fumigation can significantly reduce the content of this compound in the volatile oils of Codonopsis Radix (Dangshen). This decrease was observed alongside changes in other volatile compounds, suggesting a broader impact of sulfur fumigation on the chemical profile of the herb. []
Q3: Can you describe a specific reaction involving this compound and its outcome?
A3: One example is the hydromagnesiation reaction of this compound. When treated with isobutylmagnesium chloride, this compound undergoes a transformation leading to the formation of (E)-3-pentyl-2-nonene-1,4-diol as the primary product. This reaction also yields (Z)-2-octen-1-ol and (Z)-3-methyl-2-octen-1-ol as byproducts. []
Q4: How is this compound utilized in the synthesis of aroma compounds?
A4: this compound plays a key role in the synthesis of (E,Z,Z)-2,4,7-tridecatrienal, a potent odorant with an egg-white-like, marine-like aroma at low concentrations. The synthesis involves bromination of this compound followed by a copper-catalyzed coupling reaction with ethyl magnesium bromide and (E)-2-penten-4-yn-1-ol. Subsequent partial hydrogenation and oxidation steps lead to the final product. [, ]
Q5: Has this compound been identified in any natural sources?
A5: Yes, this compound has been identified as a volatile organic compound present in Lonicerae Japonicae flos (LJF), commonly known as Japanese honeysuckle. It was found to be one of the primary volatile components, along with other compounds like leaf alcohol and (E)-2-hexen-1-ol dimer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














